molecular formula C8H15NO B11769365 (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol

Cat. No.: B11769365
M. Wt: 141.21 g/mol
InChI Key: DPOLLBMYIRHSRA-RNJXMRFFSA-N
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Description

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol is a chemical compound with a unique structure that includes a hydroxyl group attached to an octahydro-isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol typically involves the reduction of corresponding ketones or aldehydes. One common method includes the catalytic hydrogenation of isoindole derivatives under specific conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3AS,5S,7aR)-octahydro-1H-isoindol-5-ol exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (3aS,5S,7aR)-rel-5-hydroxy-octahydro-1H-isoindole-2-carboxylate
  • N-[(1S,3aS,5S,7aR)-5-Hydroxy-3,3,5-trimethyl-7a-(3-{[2-(4-morpholinyl)ethyl]amino}-3-oxopropyl)octahydro-1H-inden-1-yl]nicotinamide

Uniqueness

(3AS,5S,7aR)-octahydro-1H-isoindol-5-ol is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct reactivity and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

(3aS,5S,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol

InChI

InChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8-/m0/s1

InChI Key

DPOLLBMYIRHSRA-RNJXMRFFSA-N

Isomeric SMILES

C1C[C@H]2CNC[C@H]2C[C@H]1O

Canonical SMILES

C1CC2CNCC2CC1O

Origin of Product

United States

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